

FF-10501-01: A Technical Overview of its Antineoplastic Activity

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Compound of Interest		
Compound Name:	FF-10501	
Cat. No.:	B1191757	Get Quote

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Introduction

FF-10501-01 is an orally bioavailable, selective, and potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a crucial rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][4][5] By inhibiting IMPDH, **FF-10501**-01 disrupts the synthesis of guanosine triphosphate (GTP), a fundamental building block for DNA and RNA synthesis. This disruption preferentially affects rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides, leading to the observed antineoplastic activity.[1] Preclinical and clinical studies have primarily focused on its potential in hematologic malignancies, particularly acute myeloid leukemia (AML).[2][6][7][8]

Mechanism of Action

FF-10501-01's primary mechanism of action is the competitive inhibition of IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is a critical step in the de novo purine biosynthesis pathway. The resulting depletion of the intracellular guanine nucleotide pool leads to several downstream effects that contribute to its antineoplastic activity:

 Inhibition of DNA and RNA Synthesis: Reduced availability of GTP, a necessary precursor for nucleic acid synthesis, hampers DNA replication and RNA transcription, leading to cell cycle arrest and inhibition of proliferation.[1]



- Induction of Apoptosis: Depletion of guanine nucleotides can trigger programmed cell death (apoptosis) in cancer cells.[2][6][8] Studies have shown that FF-10501-01 can induce both apoptotic and necrotic cell death, potentially through caspase-8 activation and endoplasmic reticulum stress.[6]
- Modulation of Signaling Pathways: Beyond direct effects on nucleic acid synthesis, IMPDH inhibition can impact various signaling pathways. Evidence suggests potential involvement of the p53 pathway and Toll-like receptor (TLR) signaling, which may contribute to the anti-leukemic effects.[4][5][9]

Preclinical Antineoplastic Activity

The preclinical activity of **FF-10501**-01 has been evaluated in various cancer cell lines, with a significant focus on AML, including models resistant to standard therapies like hypomethylating agents (HMAs).[2][6][8]

In Vitro Efficacy in AML Cell Lines

FF-10501-01 has demonstrated a potent, dose-dependent inhibitory effect on the proliferation of a wide range of AML cell lines.[2][3]

Cell Line	Туре	IC50 (μM)	Reference
MOLM13	AML	4.3 - 30	[2][3]
SKM1	AML	>4.3	[3]
HL-60	AML	>4.3	[3]
U937	AML	>4.3	[3]
HEL	AML	>4.3	[3]
OCI-AML3	AML	>4.3	[3]
KG1	AML	>4.3	[3]
TF1	AML	>4.3	[3]
MOLT-3	ALL	Not Specified	[6]



Note: The IC50 values for many cell lines were reported as a range or above a certain threshold in the available literature.

In Vivo Efficacy in Animal Models

In vivo studies using mouse models of MLL-rearranged AML have shown that **FF-10501**-01 can significantly suppress leukemia development and prolong survival.[5][10] Notably, an alternateday dosing schedule was effective in inhibiting leukemogenesis without causing significant immunosuppression.[4][5]

Clinical Antineoplastic Activity

A Phase 1/2a clinical trial (NCT02193958) evaluated the safety and efficacy of **FF-10501**-01 in patients with relapsed/refractory AML and myelodysplastic syndromes (MDS) or chronic myelomonocytic leukemia (CMML).[7]

Indication	Number of Evaluable Patients	Response	Duration of Response	Reference
AML	19	3 Partial Remissions (16%)	5, 7, and 31 months	[7]
MDS/CMML	20	2 Marrow Complete Remissions (10%)	One patient ongoing at 17 months	[7]

The study demonstrated clinical activity and target inhibition in a heavily pretreated patient population.[7] However, the Phase 2a portion was closed due to increased mucositis events, indicating a need for further optimization of the dosing schedule to manage toxicity.[7][10]

Experimental Protocols In Vitro Cell Proliferation Assay



Objective: To determine the half-maximal inhibitory concentration (IC50) of **FF-10501**-01 in AML cell lines.

Methodology:

- Cell Culture: AML cell lines (e.g., MOLM13, SKM1, HL60, U937, HEL, OCI-AML3, KG1, TF1)
 are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum
 and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]
- Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of FF-10501-01 for 72 hours.[3]
- Viability Assessment: Cell proliferation and viability are assessed using a trypan blue exclusion assay or other standard viability assays.[3]
- Data Analysis: The percentage of viable cells relative to an untreated control is plotted against the drug concentration, and the IC50 value is calculated using non-linear regression analysis.

Apoptosis Assay

Objective: To determine the effect of **FF-10501**-01 on the induction of apoptosis.

Methodology:

- Cell Treatment: AML cells are treated with FF-10501-01 at concentrations around the determined IC50 for a specified period.
- Staining: Cells are harvested, washed, and stained with Annexin V (to detect early apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (to distinguish late apoptotic and necrotic cells).
- Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[3]

High-Performance Liquid Chromatography (HPLC) for Guanine Nucleotide Levels

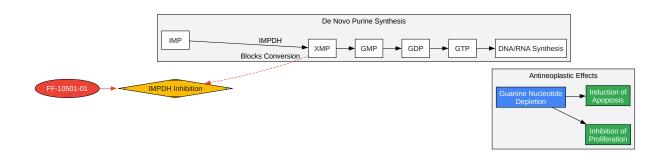


Objective: To measure the intracellular concentrations of guanine nucleotides following treatment with **FF-10501**-01.

Methodology:

- Cell Lysis: AML cells treated with FF-10501-01 and control cells are harvested and lysed to extract intracellular metabolites.
- Sample Preparation: The cell lysates are processed to remove proteins and other interfering substances.
- HPLC Analysis: The prepared samples are injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector. The concentrations of guanine nucleotides (e.g., GTP) are quantified by comparing the peak areas to those of known standards.[2][3][8]

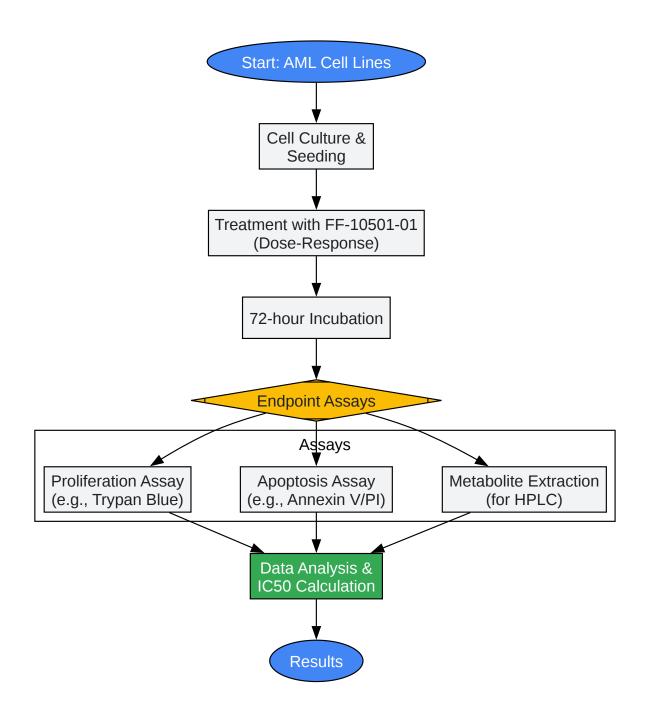
Visualizations



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Caption: Mechanism of action of FF-10501-01.

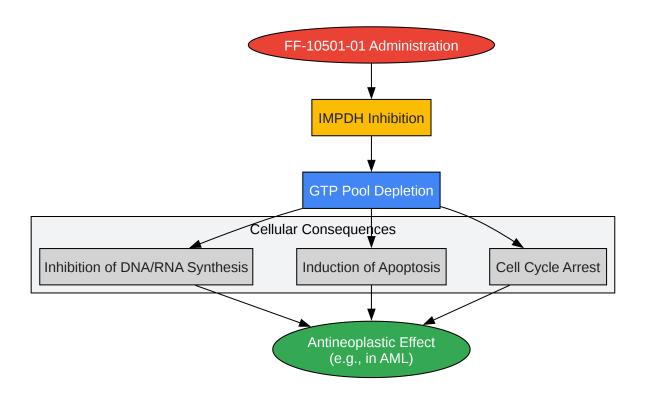




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Caption: In vitro experimental workflow for **FF-10501**-01.





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Caption: Logical flow of **FF-10501**-01's antineoplastic effect.

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References

- 1. Facebook [cancer.gov]
- 2. Preclinical activity of FF-10501-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]



- 4. Repurposing immunosuppressants for antileukemia therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing immunosuppressants for antileukemia therapy | EMBO Molecular Medicine [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Results of a Phase 1/2a dose-escalation study of FF-10501-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. IMPDH inhibition activates TLR-VCAM1 pathway and suppresses the development of MLL-fusion leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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